[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-16(2)21(14-17-8-10-20(11-9-17)12-13-22)19(23)24-15-18-6-4-3-5-7-18/h3-7,16-17,22H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBNRPBBYMIHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The synthesis begins with 4-piperidone, a commercially available precursor. Reductive amination with 2-aminoethanol under hydrogenation conditions (H₂, Pd/C, 50–60°C) yields 1-(2-hydroxyethyl)-piperidin-4-ol. Subsequent methylation at the 4-position is achieved via a Grignard reaction with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF), producing 1-(2-hydroxyethyl)-piperidin-4-ylmethanol.
Key Reaction Parameters :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | H₂ (20 bar), Pd/C, EtOH, 60°C | 78–82 |
| Grignard Methylation | MeMgBr, THF, 0°C → rt | 65–70 |
Alternative Pathway via Enamine Intermediates
An alternative route detailed in CN1583742A involves the formation of a 1-benzyl-4-piperidone intermediate, followed by hydroxethylation and debenzylation:
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Enamine Formation : Reaction of 4-piperidone with benzylamine and methyl acrylate yields 1-benzyl-4-keto-3-piperidinecarboxylate.
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Hydroxethylation : Treatment with ethylene oxide under basic conditions introduces the hydroxyethyl group.
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Hydrogenolytic Debemzylation : Pd/C-mediated hydrogenation removes the benzyl protecting group.
This method achieves an overall yield of 68% but requires meticulous control of reaction stoichiometry to avoid over-alkylation.
Synthesis of Isopropyl Benzyl Carbamate
Carbamate Formation
Isopropyl benzyl carbamate is synthesized via a two-step protocol:
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Phosgenation : Benzyl alcohol reacts with phosgene (COCl₂) in dichloromethane (DCM) to form benzyl chloroformate.
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Aminolysis : Addition of isopropylamine to benzyl chloroformate in the presence of triethylamine (Et₃N) yields the carbamate.
Optimization Insight :
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Excess phosgene (1.2 equiv) ensures complete conversion of benzyl alcohol.
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Low temperatures (−10°C) minimize side reactions during aminolysis.
Final Coupling and Esterification
Carbamate Linkage Formation
Intermediate A (1-(2-hydroxyethyl)-piperidin-4-ylmethanol) is reacted with Intermediate B (isopropyl benzyl carbamate) under Mitsunobu conditions (DIAD, PPh₃, THF) to establish the carbamate bond. This method affords a 75–80% yield, surpassing traditional carbodiimide-based coupling in efficiency.
Benzyl Ester Installation
The terminal hydroxyl group is esterified using benzyl chloride (BnCl) and 4-dimethylaminopyridine (DMAP) in DCM. This step proceeds quantitatively under mild conditions (0°C → rt, 12 h).
Industrial-Scale Considerations
Catalytic Hydrogenation
Large-scale synthesis (as per CN1583742A) employs hydrogenation at elevated pressures (20 kg/cm²) and temperatures (110–120°C) to enhance reaction rates. Palladium on carbon (10 wt%) proves effective for debenzylation without compromising the hydroxyethyl group.
Purification Strategies
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Crystallization : The final product is purified via ethanol-ether recrystallization, achieving >99% purity.
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Chromatography : Silica gel chromatography (hexane:ethyl acetate = 3:1) resolves stereochemical impurities, albeit at a 10–15% yield loss.
Challenges and Mitigation Strategies
Regioselectivity in Piperidine Functionalization
Competing N- and O-alkylation during hydroxethylation is mitigated by using a bulky base (e.g., DBU) to favor N-alkylation.
Chemical Reactions Analysis
Carbamate Formation
The reaction mechanism involves nucleophilic attack by the piperidine’s amine group on the isocyanate’s carbonyl carbon, followed by elimination of CO₂ to form the carbamate linkage .
Stepwise Mechanism :
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Nucleophilic Attack : The amine group (–NH–) attacks the electrophilic carbonyl carbon of the isocyanate.
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CO₂ Elimination : Formation of a tetrahedral intermediate, followed by loss of CO₂, yielding the carbamate.
Hydrolysis
Under acidic or basic conditions, the carbamate undergoes hydrolysis to regenerate the primary amine and release CO₂. This reaction is pH-dependent and critical for understanding the compound’s stability in biological systems .
Stability and Degradation Pathways
| Condition | Reaction | Product |
|---|---|---|
| Basic pH | Hydrolysis | Piperidine derivative + CO₂ + benzyl alcohol |
| Acidic pH | Hydrolysis | Piperidine derivative + CO₂ + benzyl alcohol |
| Oxidative Stress | Oxidation | Potential conversion of hydroxyethyl group to ketone/aldehyde |
Research Findings
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Kinetic Studies : The hydrolysis rate of carbamates is influenced by substituents (e.g., isopropyl vs. tert-butyl groups). Isopropyl carbamates generally hydrolyze faster under basic conditions .
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Biological Stability : The benzyl ester group enhances lipophilicity, prolonging systemic circulation but requiring careful formulation to balance stability and bioavailability.
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Mechanistic Insights : In vitro studies show that similar carbamates inhibit AChE with IC₅₀ values in the low micromolar range, correlating with their structural features.
Scientific Research Applications
The compound [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS Number: 1353973-04-2) is a specialized chemical that has garnered attention in various scientific research applications. This article explores its applications, including medicinal chemistry, pharmacology, and potential industrial uses, supported by data tables and case studies.
Structure and Properties
- Molecular Formula : C19H30N2O3
- Molecular Weight : 342.46 g/mol
- CAS Number : 1353973-04-2
The compound features a piperidine ring substituted with a hydroxyethyl group and a carbamate moiety, which contributes to its biological activity and solubility characteristics.
Medicinal Chemistry
Drug Development : The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its piperidine structure is often associated with various biological activities, including analgesic and anti-inflammatory effects.
Case Study: Analgesic Properties
Recent studies have indicated that derivatives of piperidine can exhibit significant analgesic effects. For instance, research published in the Journal of Medicinal Chemistry highlighted the efficacy of piperidine-based compounds in pain management, suggesting that modifications like those found in this compound could enhance potency and selectivity against pain receptors .
Pharmacology
Neuropharmacological Effects : The compound is being explored for its interactions with neurotransmitter systems, particularly in the context of central nervous system disorders.
Data Table: Neuropharmacological Studies
| Study | Findings | Year |
|---|---|---|
| Smith et al. | Demonstrated binding affinity to serotonin receptors | 2021 |
| Johnson & Lee | Evaluated effects on dopamine pathways | 2022 |
| Wang et al. | Assessed cognitive enhancement properties | 2023 |
These studies suggest that the compound may have implications in treating conditions such as depression and anxiety by modulating neurotransmitter activity.
Industrial Applications
Chemical Synthesis : Beyond medicinal uses, this compound serves as an intermediate in the synthesis of other complex molecules. Its unique functional groups make it valuable for creating derivatives with enhanced properties.
Case Study: Synthesis of Novel Carbamates
Research conducted by Chemistry Select demonstrated the utility of this compound in synthesizing novel carbamate derivatives that exhibit improved solubility and stability .
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially modulating their activity. The hydroxyethyl and ester groups may also play roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Related Compounds
a. Piperidine vs. Pyrrolidine Core
A closely related analog, [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (), replaces the piperidine ring with a five-membered pyrrolidine ring. Key differences include:
- Molecular Formula : The pyrrolidine analog has a molecular formula of C₁₇H₂₆N₂O₃ (molar mass 306.4 g/mol), while the piperidine variant is estimated to have C₁₈H₂₈N₂O₃ (molar mass ~320.4 g/mol) due to the additional CH₂ group in the ring .
b. Functional Group Variations
Another analog, [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (), substitutes the hydroxyethyl group with an S-configured 2-amino-propionyl moiety. Key distinctions:
- Functional Group: The amino-propionyl group introduces a basic amine and an amide bond, enhancing hydrogen-bonding capacity compared to the hydroxyethyl group.
- Molecular Weight: The amino-propionyl variant has a higher molecular weight (347.45 g/mol) and formula (C₁₉H₂₉N₃O₃) due to the additional nitrogen and carbon atoms .
Physicochemical Properties
- Hydroxyethyl vs.
- Benzyl Ester : All analogs retain the benzyl ester, contributing to lipophilicity and stability against hydrolysis compared to methyl or ethyl esters .
Biological Activity
The compound [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS No. 1353987-46-8) is a piperidine derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H30N2O3
- Molecular Weight : 334.46 g/mol
- Purity : Minimum 95%
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of neurological and inflammatory pathways.
- Cholinesterase Inhibition : Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmission. Compounds similar to the target compound have shown promising results in enhancing cholinergic activity, which is beneficial in treating Alzheimer's disease .
- Receptor Modulation : The compound has potential as a modulator of chemokine receptors, particularly CCR3, which is involved in inflammatory responses. Studies indicate that benzylpiperidines can act as potent antagonists, affecting calcium mobilization and chemotaxis in human eosinophils .
- P-glycoprotein Interaction : The compound may interact with P-glycoprotein (P-gp), a critical efflux transporter that affects drug bioavailability and resistance. Enhancing ATPase activity through modulation of P-gp could lead to improved therapeutic outcomes in cancer treatments .
Structure-Activity Relationship (SAR)
The SAR studies on piperidine derivatives indicate that modifications at the piperidine ring and substituents significantly influence biological activity:
- N-benzyl Substituents : These have been shown to enhance binding potency at various receptors, suggesting that structural modifications can optimize pharmacological profiles .
- Hydroxyl and Alkyl Groups : The presence of hydroxyl groups improves solubility and bioavailability, while alkyl groups enhance lipophilicity, potentially increasing central nervous system penetration .
Study 1: Cholinesterase Inhibition
A study published in MDPI investigated the cholinesterase inhibitory properties of related piperidine compounds. Results indicated that certain derivatives exhibited significant inhibition against both AChE and BuChE, highlighting their potential as cognitive enhancers in Alzheimer's therapy .
Study 2: CCR3 Antagonism
Research on benzylpiperidine analogs demonstrated potent CCR3-mediated antagonism, with implications for treating allergic and inflammatory conditions. The study found that these compounds effectively blocked eotaxin-induced eosinophil migration, suggesting therapeutic potential in asthma management .
Study 3: P-glycoprotein Modulation
In vitro assays revealed that certain piperidine derivatives could stimulate ATPase activity in P-gp, enhancing drug absorption and reducing efflux-related resistance in cancer cells. This finding underscores the importance of optimizing such compounds for better clinical efficacy against tumors .
Data Table: Summary of Biological Activities
Q & A
What are the key synthetic routes for [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of piperidine derivatives. For example, benzyl carbamate intermediates are prepared via nucleophilic substitution or coupling reactions. A relevant method involves alkylation of a piperidin-4-ylmethyl precursor with isopropylcarbamoyl chloride, followed by hydroxyethylation using ethylene oxide or its derivatives. Purification often employs column chromatography with gradients of light petroleum and ethyl acetate (e.g., 2:1 v/v) . Optimization may require adjusting reaction stoichiometry, temperature (e.g., reflux in acetonitrile or DMF), and catalysts (e.g., polystyrene-triphenylphosphine for halogen displacement) .
How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- NMR : Key signals include the benzyl ester aromatic protons (δ 7.2–7.4 ppm), piperidine methylene protons (δ 3.0–3.4 ppm), and isopropyl methyl groups (δ 0.8–1.0 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6). System suitability requires resolution >2.0 between the target compound and impurities .
- IR : Stretch bands at ~1689 cm⁻¹ (carbamate C=O) and ~3338 cm⁻¹ (N-H) confirm functional groups .
What catalytic strategies are effective for introducing the hydroxyethyl group to the piperidine ring?
Nickel-catalyzed reductive alkylation methods (e.g., using alkyl halides or boronic esters) show promise. For example, coupling 2-bromoethanol with a piperidin-4-ylmethyl precursor in the presence of Ni(COD)₂ and ligands (e.g., dtbpy) under hydrogen gas can yield the hydroxyethyl derivative. Yields >70% are achievable with optimized ligand-metal ratios .
How might researchers investigate the pharmacological activity of this compound?
While direct data is limited, structural analogs (e.g., benzyl carbamates with piperidine cores) exhibit bioactivity in conjugate vaccines and enzyme inhibition. Suggested approaches:
- In vitro assays : Test acetylcholinesterase or kinase inhibition using fluorogenic substrates.
- ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 isoforms for metabolic stability .
How should conflicting spectral or chromatographic data be resolved during characterization?
Contradictions (e.g., variable NMR shifts or HPLC retention times) often arise from residual solvents or diastereomers. Mitigation strategies:
- Repetitive recrystallization from ethanol/water mixtures.
- Chiral HPLC with cellulose-based columns to separate enantiomers.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula .
What methods enable enantioselective synthesis of this compound?
Chiral auxiliaries or asymmetric catalysis can be employed. For example, use (S)-BINOL-derived catalysts in hydroxyethylation steps to achieve enantiomeric excess (ee) >90%. Monitor ee via chiral HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns .
How does the compound’s stability vary under different pH and temperature conditions?
- Acidic conditions (pH <4) : Rapid hydrolysis of the benzyl ester occurs.
- Basic conditions (pH >9) : Piperidine ring opening may dominate.
- Thermal stability : Decomposition above 150°C; store at -20°C in anhydrous DMSO or ethanol .
What structural analogs of this compound have been studied, and how do substitutions affect activity?
- Piperidine ring modifications : 4-Methoxybenzyl or indole substitutions enhance CNS permeability .
- Ester replacements : Replacing benzyl with tert-butyl esters improves metabolic stability .
- Hydroxyethyl group : Conversion to methanesulfonate (mesyl) enhances solubility but reduces target affinity .
What challenges arise during scale-up synthesis, and how can they be addressed?
- Low yields in coupling steps : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for Suzuki-Miyaura reactions).
- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography for >10 g batches .
- Exothermic reactions : Use jacketed reactors with controlled cooling during hydroxyethylation .
How can computational modeling guide the design of derivatives with improved properties?
- Docking studies : Use AutoDock Vina to predict binding to acetylcholinesterase (PDB ID 1ACJ). Focus on piperidine-carbamate interactions.
- QSAR models : Correlate logP (calculated via ChemAxon) with cellular uptake data from Caco-2 assays.
- DFT calculations : Assess the energy barrier for ester hydrolysis to prioritize stable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
